![molecular formula C7H13N3OS B12543851 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 145163-40-2](/img/structure/B12543851.png)
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the diethylamino group and the thione functionality in its structure makes it a compound of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature . The reaction yields the corresponding N-Mannich bases, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
作用機序
The mechanism of action of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
類似化合物との比較
Similar Compounds
Uniqueness
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific combination of the diethylamino group and the thione functionality, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and antiproliferative activities .
特性
CAS番号 |
145163-40-2 |
|---|---|
分子式 |
C7H13N3OS |
分子量 |
187.27 g/mol |
IUPAC名 |
5-(diethylaminomethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H13N3OS/c1-3-10(4-2)5-6-8-9-7(12)11-6/h3-5H2,1-2H3,(H,9,12) |
InChIキー |
NMSBCRKBGPIAFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NNC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
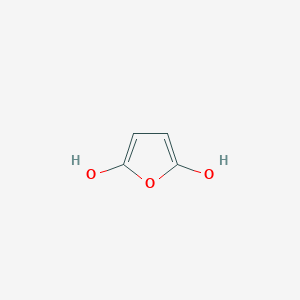

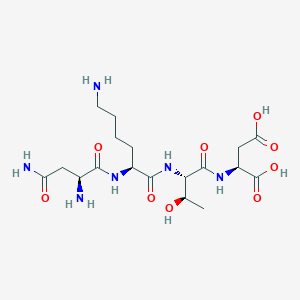
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
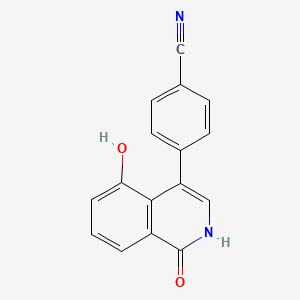

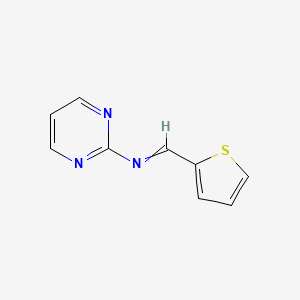
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
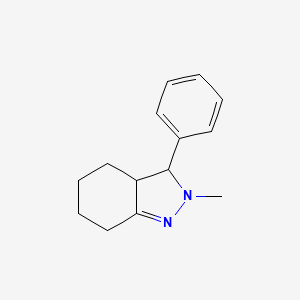
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
